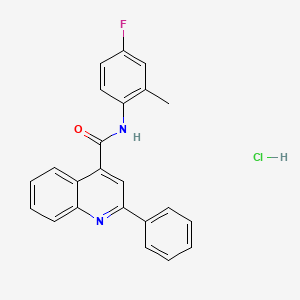
N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic reactions. The key steps may include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, and anticancer properties. It is often tested in vitro and in vivo to evaluate its efficacy and safety.
Medicine
In medicinal chemistry, derivatives of quinoline carboxamides are explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor antagonists, or modulators of biological pathways.
Industry
Industrially, this compound could be used in the development of new materials, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-ethylphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide
- N-(2-methylphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide
- N-(2-ethyl-6-methylphenyl)-2-phenyl-4-quinolinecarboxamide
Uniqueness
N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline and phenyl rings. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-4-18-11-9-10-17(2)25(18)28-26(29)21-16-23(20-13-6-8-15-24(20)30-3)27-22-14-7-5-12-19(21)22/h5-16H,4H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMZDFAYJXJKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-8-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161364.png)

![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4161383.png)
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4161391.png)
![4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-phenylquinoline hydrochloride](/img/structure/B4161394.png)
![6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B4161401.png)
![4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-methylphenyl)quinoline](/img/structure/B4161413.png)
![METHYL 2-({[6-BROMO-2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE](/img/structure/B4161415.png)
-yl)methanone](/img/structure/B4161416.png)

![6-bromo-N-[2-(butan-2-yl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4161427.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-2-phenyl-4-quinolinecarboxamide hydrochloride](/img/structure/B4161439.png)

![Methyl 6-methyl-2-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4161459.png)
